
2,2-Dimethylpiperidin-4-one
Overview
Description
2,2-Dimethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidinone, characterized by the presence of two methyl groups at the 2-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the desired piperidinone derivative . Another method involves the reduction of tetrahydropyridin-4-ylidene ammonium salt to obtain the piperidinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidinone ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various substituted piperidines .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 2,2-Dimethylpiperidin-4-one serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in organic chemistry .
Synthetic Routes
- Common synthetic methods include the Mannich reaction, where ethyl methyl ketone is reacted with benzaldehyde and ammonium acetate to form the piperidinone derivative. This compound can also be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against specific bacterial strains, suggesting potential applications in treating infections .
Antiviral Activity
- The compound has been investigated for its antiviral properties, particularly against viruses that utilize host kinases for replication. In vitro studies demonstrated significant antiviral activity against the dengue virus (DENV), highlighting its potential as a therapeutic agent .
Cancer Therapy
- Recent studies have explored the anticancer effects of this compound. It has shown cytotoxicity in various cancer cell lines, indicating its role in inducing apoptosis and inhibiting tumor growth. For instance, it exhibited better cytotoxicity than the reference drug bleomycin in assays involving FaDu hypopharyngeal tumor cells .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of fine chemicals and as a precursor for more complex molecules. Its unique properties make it suitable for creating specialty chemicals used in various applications .
Research Findings Summary Table
Study 1: Antiviral Efficacy
In a study focusing on DENV, this compound was tested for its ability to inhibit viral replication. Results indicated significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), showcasing its therapeutic potential against DENV.
Study 2: Cancer Cell Line Testing
Another investigation assessed the compound's efficacy against FaDu hypopharyngeal tumor cells. The findings revealed that it exhibited better cytotoxicity compared to the reference drug bleomycin, supporting its development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidin-4-one: Lacks the two methyl groups at the 2-position, making it less sterically hindered.
2,6-Dimethylpiperidin-4-one: Has additional methyl groups at the 6-position, altering its chemical reactivity.
4-Piperidone: Another piperidine derivative with different substitution patterns.
Uniqueness: 2,2-Dimethylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies .
Biological Activity
2,2-Dimethylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring with two methyl groups at the 2-position and a ketone functional group at the 4-position. Its unique structure allows for various interactions with biological targets, leading to diverse pharmacological effects.
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory properties. These effects are attributed to their ability to modulate neurotransmitter systems and inflammatory pathways. For instance, compounds related to this structure have been studied for their interaction with opioid receptors, suggesting a potential mechanism for pain relief and inflammation reduction.
Antipsychotic Properties
The compound has also been investigated for its antipsychotic effects. Studies have shown that certain piperidinone derivatives can influence dopaminergic and serotonergic systems, which are crucial in the treatment of psychiatric disorders. The modulation of these neurotransmitter systems may lead to improved therapeutic outcomes in conditions such as schizophrenia.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For example, a compound structurally similar to this compound demonstrated potent antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation .
The biological activity of this compound is largely dependent on its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, including opioid and dopamine receptors.
- Enzyme Interaction : It can interact with enzymes involved in metabolic pathways, influencing the synthesis or degradation of important biomolecules.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study published in PMC examined the effects of a related compound on HepG2 cells. The results indicated that treatment with this compound led to a significant increase in apoptosis rates from 8.9% (control) to 57.51% at higher concentrations (8 μM). Additionally, flow cytometry analysis revealed that the compound caused cell cycle arrest at the S phase, confirming its potential as an antitumor agent .
Q & A
Q. Basic: What experimental techniques are recommended for structural determination of 2,2-Dimethylpiperidin-4-one?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) enables accurate determination of bond lengths, angles, and stereochemistry . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Complementary techniques like NMR (1H/13C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.
Example Workflow:
- Crystallization : Use vapor diffusion in ethanol/water.
- Data Collection : Employ synchrotron radiation for high-resolution data.
- Refinement : Apply SHELXL with Hirshfeld atom refinement for hydrogen positioning .
Q. Advanced: How can ring puckering coordinates resolve conformational ambiguities in this compound?
Answer:
The Cremer-Pople puckering parameters (θ, φ) quantify non-planar distortions in six-membered rings. For this compound:
Calculate displacements of each atom from the mean plane.
Compute θ (puckering amplitude) and φ (phase angle) using:
where are deviations from the plane and are Fourier coefficients .
Case Study :
A 2009 SC-XRD analysis of a related piperidinone derivative revealed a chair conformation (θ = 10.5°, φ ≈ 0°) with axial methyl groups . Compare with computational models (DFT/B3LYP) to assess steric effects.
Q. Basic: What synthetic routes optimize yield for this compound?
Answer:
The Mannich reaction is widely used:
- Reactants : Dimethylamine, formaldehyde, and cyclopentanone.
- Conditions : Acid catalysis (HCl, 60°C, 4h) yields ~70% product .
- Purification : Recrystallize from ethyl acetate/hexane.
Table 1: Catalyst Screening
Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
HCl | 60 | 4 | 70 |
H2SO4 | 65 | 3 | 65 |
p-TsOH | 55 | 5 | 75 |
Q. Advanced: How to address contradictions in crystallographic vs. computational bond-length data?
Answer:
Discrepancies often arise from:
- Thermal Motion : X-ray data may overestimate bond lengths due to thermal vibrations. Apply TLS (Translation-Libration-Screw) refinement in SHELXL .
- Electron Correlation : DFT methods (e.g., M06-2X/cc-pVTZ) better account for electron density than Hartree-Fock .
Resolution Protocol:
Compare X-ray data with neutron diffraction (if available).
Validate computational models against experimental torsional angles.
Use Bader’s QTAIM analysis to assess electron density topology .
Q. Advanced: How to design pharmacological studies on this compound derivatives?
Answer:
Adopt the FINER criteria for hypothesis-driven research:
- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) before animal studies.
- Novelty : Target understudied receptors (e.g., sigma-1) using molecular docking (AutoDock Vina).
- Ethics : Follow NIH guidelines for IC50 determination in cancer cell lines .
Example Framework (PICO):
- Population : HT-29 colon cancer cells.
- Intervention : this compound derivatives (0.1–100 μM).
- Comparison : Cisplatin (positive control).
- Outcome : Apoptosis via caspase-3 activation .
Q. Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 4) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .
Q. Advanced: How to model the compound’s pharmacokinetics using QSAR?
Answer:
Descriptor Selection : Include logP, polar surface area, and H-bond acceptors.
Training Set : Use PubChem bioassay data (AID 1259361) for derivatives .
Validation : Apply leave-one-out cross-validation (R² > 0.7).
Software : Schrödinger’s QikProp or Open3DQSAR .
Properties
IUPAC Name |
2,2-dimethylpiperidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-6(9)3-4-8-7/h8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANULWSOUGZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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